molecular formula C14H14N2O4S B240831 2-methoxy-N-(4-sulfamoylphenyl)benzamide

2-methoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B240831
M. Wt: 306.34 g/mol
InChI Key: SVVKJYWVAGNOEJ-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-sulfamoylphenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for professional laboratory use. This molecule features a benzamide core structure linked to a sulfamoylphenyl group, a motif commonly associated with potent biological activity. Its primary research application is in the investigation of carbonic anhydrase (CA) inhibition. The sulfonamide group is a known zinc-binding function that facilitates interaction with the active site of carbonic anhydrase enzymes . Researchers are exploring this class of compounds to develop novel inhibitors targeting various human carbonic anhydrase isoforms (such as hCA I, II, IX, and XII) . The modulation of these enzymes is a key strategy in early-stage research for a range of physiological conditions, and compounds with this scaffold are evaluated for their potential to selectively inhibit specific isoforms . The structure-activity relationship (SAR) of similar molecules indicates that variations in the benzamide moiety can significantly influence both the potency and isoform selectivity of the inhibitor . As a research compound, this compound serves as a valuable building block and reference material for scientists synthesizing and characterizing new potential therapeutic agents. It is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-methoxy-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C14H14N2O4S/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)

InChI Key

SVVKJYWVAGNOEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Therapeutic Roles

Anti-Inflammatory and Anticancer Properties
Research indicates that 2-methoxy-N-(4-sulfamoylphenyl)benzamide and its derivatives exhibit significant anti-inflammatory and anticancer activities. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for developing new therapeutic agents against various cancers.

Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve the inhibition of key enzymes that play roles in inflammatory pathways and cancer progression. Studies suggest that these compounds may interact with specific biological targets, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition Studies

Inhibition of NTPDases
Sulfamoyl benzamide derivatives, including this compound, have been investigated for their ability to inhibit human ecto-nucleotide triphosphate diphosphohydrolases (NTPDases). These enzymes are implicated in various pathological conditions, including cancer and inflammation. Compounds exhibiting strong inhibitory activity against NTPDases could lead to novel treatments for diseases associated with their dysregulation .

Pharmacokinetic Evaluations

Bioanalytical Methods Development
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. A notable study developed a micro-extraction liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify this compound in biological matrices such as mouse plasma . The results demonstrated reliable quantification over a specified concentration range, indicating the compound's potential for further therapeutic exploration.

Diabetes Management Potential

Insulinotropic Effects
Given its structural similarities to established hypoglycemic agents, this compound may exhibit insulinotropic effects, enhancing insulin secretion from pancreatic beta cells. This property positions it as a candidate for further research into diabetes management therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-methoxy-N-(4-sulfamoylphenyl)benzamide, highlighting key differences in substituents, biological activities, and applications:

Compound Name Structural Modifications Biological Activity Key Findings References
This compound Core structure: methoxy (C2), sulfamoylphenyl (N-linked) Under investigation; NLRP3 inflammasome inhibition (inferred from analogs) Structural basis for targeting inflammatory pathways; sulfamoyl group critical for solubility and binding .
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0) Chloro (C5), ethyl linker between benzamide and sulfamoylphenyl Myocardial ischemia-reperfusion injury reduction In mice, reduced infarct size by 40% compared to controls; ethyl linker may enhance bioavailability .
2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) Sulfamoyl replaced with methyl; no ethyl linker Suppression of long QT syndrome in zebrafish Shortened ventricular action potentials by 25% in optical mapping assays; sulfamoyl absence reduces NLRP3 affinity .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo (C4), nitro (C2), methoxy (C4) Crystallographic model for structural comparison Nitro group introduces steric hindrance, reducing solubility; bromo substituent may enhance halogen bonding .
N-(4-(N-Benzylsulfamoyl)phenyl)-2-(trifluoromethoxy)benzamide (49) Trifluoromethoxy (C2), benzylsulfamoyl modification Late-stage sulfonyl chloride precursor Trifluoromethoxy group increases metabolic stability; 68% yield in synthesis .
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide (1f) Heterocyclic thioether linker, 4-methylpiperazine substituent Antiproliferative activity (HepG2 cells) IC₅₀ = 12.3 µM; piperazine enhances cellular uptake and kinase inhibition .

Key Structural and Functional Insights:

Substituent Effects :

  • Chloro and Bromo Groups : Electron-withdrawing substituents (e.g., Cl in 16673-34-0) enhance target affinity but may reduce solubility. Bromo in 4MNB improves halogen bonding but complicates synthesis .
  • Trifluoromethoxy : Enhances metabolic stability and lipophilicity, as seen in compound 49 .
  • Sulfamoyl vs. Methyl : The sulfamoyl group in the parent compound is critical for NLRP3 binding, while its replacement with methyl (as in 2-MMB) shifts activity toward ion channel modulation .

Linker Modifications :

  • Ethyl Linker : In 16673-34-0, the ethyl spacer improves bioavailability by reducing steric hindrance, enabling better penetration into ischemic tissues .
  • Heterocyclic Linkers : Compounds like 1f use thioether or triazole linkers to enhance selectivity for kinase targets, though this may increase molecular weight and reduce blood-brain barrier permeability .

Biological Activities :

  • NLRP3 Inflammasome Inhibition : The parent compound and 16673-34-0 share a sulfamoylphenyl motif, which is essential for blocking NLRP3 activation in inflammatory pathways .
  • Cardiovascular Effects : 2-MMB’s lack of sulfamoyl group shifts its mechanism toward ion channel modulation, highlighting the sulfamoyl moiety’s role in target specificity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : A three-step synthesis route is commonly employed: (a) coupling of 2-methoxybenzoic acid derivatives with 4-aminobenzenesulfonamide using ethyl chloroformate and triethylamine in dichloromethane (94% yield); (b) sulfonation with chlorosulfonic acid (87% yield); (c) functionalization of the sulfamoyl group with amines in THF/water (45–93% yield). Optimization involves adjusting stoichiometry, reaction time (e.g., 12 h for sulfonation), and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • 1H/13C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for benzamide and sulfamoylphenyl groups) and methoxy singlet (δ ~3.8 ppm).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹).
  • X-ray crystallography : Use SHELX software to resolve hydrogen-bonding networks (e.g., N–H···O interactions stabilizing planar thiadiazole rings) .

Advanced Research Questions

Q. How do structural modifications at the sulfamoylphenyl or methoxybenzamide moieties influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Sulfamoyl group : Electron-withdrawing substituents (e.g., nitro) enhance Kir6.2/SUR1 KATP channel activation (EC₅₀ < 1 µM), while bulky groups reduce binding affinity .
  • Methoxybenzamide : Halogenation (e.g., 5-chloro derivatives) improves anticancer activity by increasing apoptosis induction (e.g., IC₅₀ = 12 µM in MCF-7 cells) . SAR studies should prioritize substituent polarity and steric effects using QSAR models.

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for KATP channels) and control for purity (>95% by HPLC).
  • Replicate synthesis : Verify yields and intermediates (e.g., 5-chloro derivatives may form via unintended hydrolysis under acidic conditions) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in IC₅₀ determinations .

Q. What computational methods predict the binding interactions of this compound with targets like Kir6.2/SUR1 KATP channels?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions between the sulfamoyl group and SUR1 residues (e.g., Lys138).
  • MD simulations : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess hydrogen-bond retention .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent selection : Use ethanol/acetone mixtures (1:1) for slow evaporation.
  • Temperature control : Crystallize at 4°C to reduce thermal motion artifacts.
  • Refinement : Apply SHELXL-97 for anisotropic displacement parameters and hydrogen-bond validation (e.g., O–H···N distances ~2.8 Å) .

Q. What factors are critical in designing in vitro assays for evaluating anticancer potential?

  • Methodological Answer :

  • Cell line selection : Use panels (e.g., NCI-60) to assess selectivity.
  • Dose-response : Test 0.1–100 µM ranges with 72 h exposure.
  • Mechanistic assays : Measure caspase-3 activation (apoptosis) and mitochondrial membrane potential (JC-1 staining) .

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